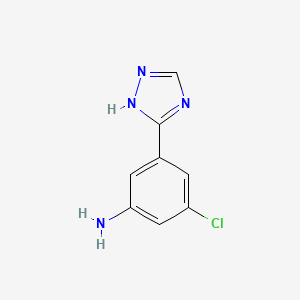

3-Chloro-5-(1H-1,2,4-triazol-3-YL)aniline

Description

3-Chloro-5-(1H-1,2,4-triazol-3-yl)aniline is a heterocyclic aromatic compound featuring a chlorinated aniline backbone substituted with a 1,2,4-triazole ring at the 5-position. Its molecular formula is C₈H₆ClN₄, with a molecular weight of 193.62 g/mol. The chlorine atom at the 3-position and the triazole ring at the 5-position confer unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name |

3-chloro-5-(1H-1,2,4-triazol-5-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c9-6-1-5(2-7(10)3-6)8-11-4-12-13-8/h1-4H,10H2,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFDPNIEWUXMQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)Cl)C2=NC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1532897-35-0 | |

| Record name | 3-chloro-5-(1H-1,2,4-triazol-3-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(1H-1,2,4-triazol-3-YL)aniline typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized using various methods, such as the cyclization of hydrazine derivatives with carboxylic acids or their derivatives.

Coupling Reaction: The final step involves coupling the triazole ring with the chloro-substituted benzene ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This often includes the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(1H-1,2,4-triazol-3-YL)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Amines, thiols, alkoxides, polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

Oxidation: Quinones, hydroxylated derivatives.

Reduction: Amines, alcohols.

Substitution: Amino derivatives, thioethers, alkoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antifungal Properties

The triazole ring present in 3-Chloro-5-(1H-1,2,4-triazol-3-YL)aniline is known for its bioactivity against various pathogens. Research has demonstrated that derivatives of this compound exhibit potent antimicrobial activity. For instance, studies have shown that triazole compounds can inhibit the growth of fungi such as Candida albicans and Aspergillus niger at minimal inhibitory concentrations (MICs) ranging from 0.0156 μg/mL to 0.25 μg/mL .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. The triazole moiety has been linked to the inhibition of cancer cell proliferation through mechanisms involving enzyme inhibition and apoptosis induction .

Materials Science

Synthesis of Coordination Compounds

In materials science, this compound serves as a building block for the synthesis of metal complexes and coordination polymers. These materials have applications in catalysis and sensor technology. For example, metal-triazole frameworks have shown promise in gas storage and separation processes .

Polymer Development

The compound is also utilized in the development of advanced polymers with enhanced thermal and mechanical properties. The incorporation of triazole units in polymer chains can improve their stability and functionality .

Biological Research

Enzyme Inhibition Studies

The ability of this compound to interact with various enzymes makes it a valuable tool in biochemical assays. Its mechanism often involves non-covalent interactions with active sites on enzymes, leading to inhibition of their activity. This property is particularly useful in studying metabolic pathways and the development of new therapeutic agents .

Case Study: Antifungal Activity Enhancement

A recent study highlighted the synergistic effects of combining this compound with established antifungal agents like cyproconazole. The combination therapy showed enhanced antifungal activity against resistant strains of fungi such as Fusarium oxysporum and Phytophthora infestans, suggesting potential applications in agricultural settings .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Name | Target Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| Compound A | Candida albicans | 0.0156 | |

| Compound B | Aspergillus niger | 0.25 | |

| Compound C | Fusarium oxysporum | 0.125 |

Table 2: Synthesis Applications in Materials Science

Mechanism of Action

The mechanism of action of 3-Chloro-5-(1H-1,2,4-triazol-3-YL)aniline involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: The compound can affect various biochemical pathways, including those related to oxidative stress, inflammation, and cell signaling.

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Type

2-Fluoro-5-(1H-1,2,4-triazol-3-yl)aniline (CAS 1247084-34-9)

- Molecular Formula : C₈H₇FN₄

- Key Differences: Substituent: Fluorine replaces chlorine at the 2-position. Electronic Effects: Fluorine’s higher electronegativity (4.0 vs. Physicochemical Properties: Lower molecular weight (178.17 g/mol) compared to the chloro analog may improve solubility in polar solvents .

5-Chloro-2-(1H-1,2,4-triazol-1-yl)aniline (CAS 450399-92-5)

- Molecular Formula : C₈H₇ClN₄

- Key Differences :

- Substituent Position : Chlorine is at the 5-position, and the triazole is at the 2-position.

- Steric Effects : Altered substitution pattern may influence binding to biological targets due to spatial rearrangement.

- Bioactivity : Similar molecular weight (194.62 g/mol) suggests comparable pharmacokinetic profiles .

3-(5-Methyl-1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)aniline (CID 61279752)

- Molecular Formula : C₁₀H₉F₃N₄

- Key Differences: Substituents: Methyl group on the triazole and trifluoromethyl (CF₃) at the 5-position. Methyl substitution on triazole may reduce ring acidity .

Physicochemical and Pharmacological Properties

Table 1: Comparative Physicochemical Data

| Compound | Molecular Weight (g/mol) | LogP* | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|

| 3-Chloro-5-(1H-triazol-3-yl)aniline | 193.62 | ~2.1 | ~0.5 (DMSO) | Not reported |

| 2-Fluoro-5-(1H-triazol-3-yl)aniline | 178.17 | ~1.8 | ~1.2 (DMSO) | Not reported |

| 5-Chloro-2-(1H-triazol-1-yl)aniline | 194.62 | ~2.3 | ~0.3 (DMSO) | Not reported |

| CID 61279752 | 242.21 | ~3.0 | ~0.1 (DMSO) | Not reported |

*LogP values estimated using fragment-based methods.

Key Observations :

- Solubility : Fluoro analogs exhibit higher solubility due to reduced hydrophobicity.

- Electron-Withdrawing Effects : CF₃ and Cl substituents enhance stability but may reduce bioavailability.

Triazole-Amine Hybrids in Drug Discovery

Triazole-aniline derivatives are explored for antimicrobial, antifungal, and anticancer activities. For example:

- 5-Chloro-2-(1H-tetrazol-5-yl)aniline () replaces triazole with tetrazole, increasing acidity (pKa ~4.5) and metal-binding capacity, useful in metalloenzyme targeting .

Biological Activity

3-Chloro-5-(1H-1,2,4-triazol-3-YL)aniline is a heterocyclic aromatic compound that has garnered significant attention in various fields, particularly medicinal chemistry and agrochemicals. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

Molecular Formula: CHClN

Molar Mass: 194.62 g/mol

CAS Number: 1532897-35-0

Density: 1.455 g/cm³ (predicted)

pKa: 9.19 (predicted)

Boiling Point: 481.9 °C (predicted)

The compound features a chloro-substituted benzene ring and a triazole ring, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:

- Enzyme Inhibition: The compound acts as an inhibitor for various enzymes, modulating their activity and influencing biochemical pathways related to oxidative stress and inflammation .

- Receptor Binding: It can bind to specific receptors, affecting cell signaling pathways that are crucial for cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties:

- Fungal Inhibition: It has been shown to inhibit chitin deacetylases in fungi such as Aspergillus nidulans and A. niger, making it a promising candidate for antifungal applications .

- Bacterial Activity: The compound has demonstrated efficacy against various bacterial strains, highlighting its potential as an antibacterial agent .

Anticancer Potential

Studies have explored the anticancer properties of triazole derivatives, including this compound:

- Cell Proliferation Inhibition: Research has indicated that triazole compounds can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in tumor growth .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways suggests its potential as an anti-inflammatory agent:

- Cytokine Modulation: It may influence the production of pro-inflammatory cytokines, thus reducing inflammation in various models .

Comparative Studies

To understand the uniqueness of this compound compared to similar compounds, several studies have been conducted:

| Compound Name | Structure Comparison | Biological Activity |

|---|---|---|

| 3-Chloro-5-(1H-1,2,4-triazol-3-YL)phenol | Hydroxyl group instead of amino | Moderate antifungal activity |

| 3-Chloro-5-(1H-1,2,4-triazol-3-YL)benzaldehyde | Aldehyde group instead of amino | Limited antibacterial activity |

| 3-Chloro-5-(1H-1,2,4-triazol-3-YL)benzoic acid | Carboxylic acid group instead of amino | Weak anti-inflammatory properties |

The unique combination of a chloro-substituted benzene ring with a triazole moiety in this compound enhances its biological activity compared to these structurally similar compounds.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- In Vitro Studies on Fungal Inhibition:

- Anticancer Activity Assessment:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Chloro-5-(1H-1,2,4-triazol-3-YL)aniline, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between 3-chloro-5-bromoaniline and a triazole boronic acid derivative. Alternatively, hydrogenation of a nitro precursor (e.g., 3-chloro-5-(1H-1,2,4-triazol-3-yl)nitrobenzene) using Pd/C under H₂ atmosphere is effective . Optimize yield by controlling reaction temperature (60–80°C), solvent polarity (DMF or THF), and catalyst loading (1–5 mol%). Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended.

Q. Which analytical techniques are critical for characterizing this compound, and what key data should be prioritized?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm aromatic proton environments (e.g., δ 7.2–8.5 ppm for triazole protons) and amine signals (δ ~5.0 ppm, broad) .

- Mass Spectrometry : High-resolution MS to verify molecular weight (194.62 g/mol) and isotopic Cl patterns .

- HPLC : Purity assessment (>95%) using a C18 column (acetonitrile/water gradient) .

- X-ray Crystallography : For structural confirmation; refine data using SHELXL .

Q. What safety protocols should be followed when handling this compound?

- Methodology : Use PPE (gloves, lab coat, goggles) and work in a fume hood. The compound may cause skin/eye irritation (similar to structurally related anilines ). Store in airtight containers at 2–8°C to prevent degradation. In case of exposure, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved during refinement?

- Methodology : Use SHELX software (e.g., SHELXL) for high-resolution data refinement. Address disorder in the triazole ring by applying restraints (e.g., DFIX, SIMU) and validating with R-factor convergence (<5%). Cross-validate with DFT-calculated bond lengths/angles .

Q. What is the impact of the triazole substituent on the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : The electron-withdrawing triazole group enhances electrophilicity at the chloro-substituted aromatic carbon. Monitor reaction kinetics under varying conditions (e.g., NaH in DMF for SNAr reactions). Compare with analogues (e.g., 4-methoxy-3-tetrazolylaniline ) to isolate substituent effects. Use LC-MS to track intermediate formation.

Q. How can this compound be leveraged in pharmacological scaffold design?

- Methodology : Explore its role as a kinase inhibitor precursor via functionalization at the amine group. Conduct in vitro assays (e.g., binding affinity to JAK/STAT pathways) and SAR studies. Modify the triazole ring (e.g., methyl substitution ) to enhance bioavailability. Pair with pharmacokinetic profiling (e.g., microsomal stability assays) .

Q. How should researchers address discrepancies in reported synthetic yields or spectroscopic data?

- Methodology : Replicate protocols under inert atmospheres (N₂/Ar) to exclude oxidation. Verify solvent dryness (e.g., molecular sieves for DMF) and catalyst activity. Cross-reference NMR shifts with computed spectra (GIAO method) . Publish raw data (e.g., crystallographic .cif files) for transparency .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., c-Jun N-terminal kinase). Validate with MD simulations (GROMACS) to assess binding stability. Compare with experimental IC₅₀ values from enzymatic assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.